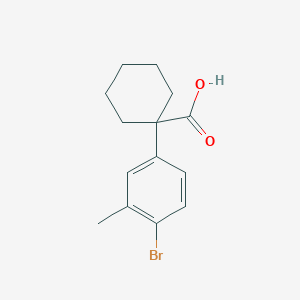
1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C14H17BrO2 . It contains a cyclohexane ring, which is a cyclic hydrocarbon where the carbon atoms are arranged in a ring . The compound also has a carboxylic acid group attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexane ring with a carboxylic acid group and a 4-bromo-3-methylphenyl group attached to it . The bromine atom and the methyl group are attached to the phenyl ring at the 4th and 3rd positions respectively .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.19 . Other physical and chemical properties such as melting point, boiling point, and solubility aren’t available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research on bromination and epoxydation reactions involving cyclohexene derivatives, such as the work by Bellucci, Marioni, and Marsili (1972), delves into the stereochemical outcomes of such processes. This study could provide foundational knowledge for understanding the chemical behavior and synthetic potential of compounds similar to "1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid" (Bellucci, Marioni, & Marsili, 1972).
Polymer Science
Trollsås, Lee, Mecerreyes, et al. (2000) discuss the design, synthesis, and polymerization of functional cyclic esters derived from cyclohexanone, highlighting the versatility of cyclohexane derivatives in creating hydrophilic aliphatic polyesters. This research indicates potential applications in developing new polymeric materials with specific functional properties (Trollsås et al., 2000).
Supramolecular Chemistry
Shan, Bond, and Jones (2003) studied the supramolecular architectures of cyclohexane-1,3cis,5cis-tricarboxylic acid with organic bases, leading to various acid motifs like tapes, sheets, and networks. This work suggests that cyclohexane carboxylic acids, by extension, could play a role in designing new supramolecular structures with specific functionalities (Shan, Bond, & Jones, 2003).
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-10-9-11(5-6-12(10)15)14(13(16)17)7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIJJAOXWWMKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

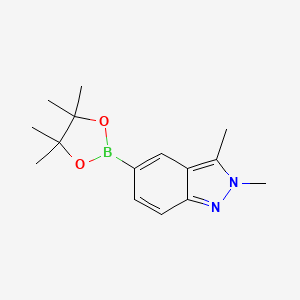
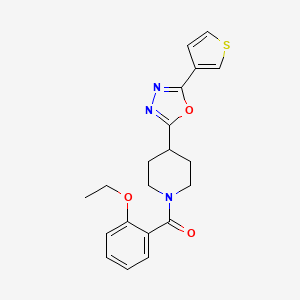


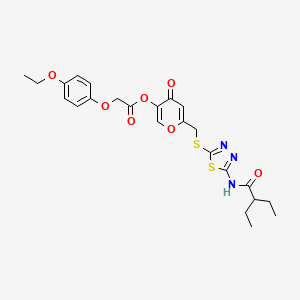
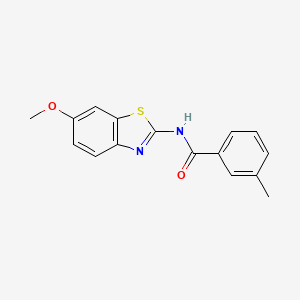

![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2722022.png)
![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)
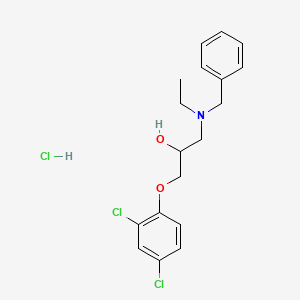
![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)
![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)